molecular formula C21H27FN4OS B4165735 N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea

N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea

Cat. No. B4165735
M. Wt: 402.5 g/mol
InChI Key: ACLPGRMEXAUBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea, also known as FP-1, is a synthetic compound that has been studied for its potential therapeutic applications. FP-1 is classified as a piperazine derivative and has been shown to possess a range of biological activities that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. For example, N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It has also been shown to reduce inflammation and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has several advantages for use in lab experiments, including its high purity and stability. However, one limitation is that it is relatively expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea. One area of research could focus on its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another area of research could focus on its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea and to identify potential side effects or toxicity.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea was shown to induce cell cycle arrest and apoptosis, suggesting that it may be a potential anticancer agent.
Another area of research has focused on N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea's potential as a treatment for neurodegenerative diseases. In a study conducted on mice with Alzheimer's disease, N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea was shown to improve cognitive function and reduce amyloid-beta plaque formation in the brain. This suggests that N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea may have a neuroprotective effect and could be a potential treatment for Alzheimer's disease.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-[4-(4-methylsulfanylphenyl)piperazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4OS/c1-28-18-9-7-17(8-10-18)26-15-13-25(14-16-26)12-4-11-23-21(27)24-20-6-3-2-5-19(20)22/h2-3,5-10H,4,11-16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLPGRMEXAUBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.